

4-Bromo-7-methylquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-7-methylquinoline
Cat. No.:	B1517398

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-7-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Bromo-7-methylquinoline**, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key technical data, proven experimental insights, and the broader scientific context surrounding this molecule.

Core Molecular Attributes

4-Bromo-7-methylquinoline is a heterocyclic aromatic compound. The quinoline core is a well-established pharmacophore in drug discovery, and the strategic placement of the bromo and methyl groups offers versatile handles for synthetic elaboration.

Quantitative Data Summary

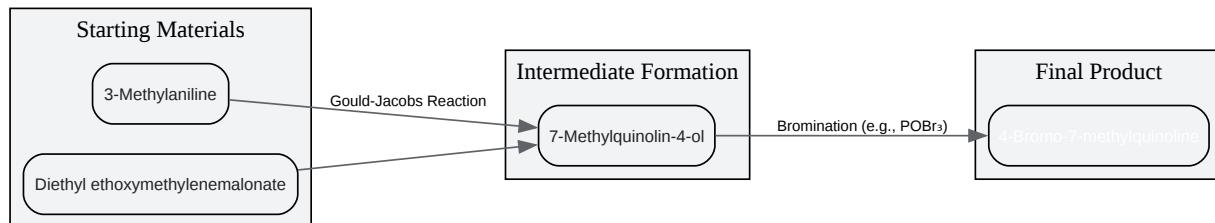
Property	Value	Source(s)
CAS Number	1070879-24-1	[1]
Molecular Formula	C ₁₀ H ₈ BrN	[2] [3]
Molecular Weight	222.08 g/mol	[1] [2]
IUPAC Name	4-bromo-7-methylquinoline	[1]
Canonical SMILES	CC1=CC=C2C(Br)=CC=NC2=C1	[1]
InChI Key	OCLGLPIZIAVNL- UHFFFAOYSA-N	[1]
Purity	Typically ≥97%	[1]

```
digraph "4_Bromo_7_methylquinoline_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes
N1 [label="N", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"];
C2 [label="C", pos="1.2,0.7!", fontcolor="#202124"];
C3 [label="C", pos="2.4,0!", fontcolor="#202124"];
C4 [label="C", pos="2.4,-1.4!", fontcolor="#202124"];
C4a [label="C", pos="1.2,-2.1!", fontcolor="#202124"];
C5 [label="C", pos="1.2,-3.5!", fontcolor="#202124"];
C6 [label="C", pos="0,-4.2!", fontcolor="#202124"];
C7 [label="C", pos="-1.2,-3.5!", fontcolor="#202124"];
C8 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"];
C8a [label="C", pos="0,-1.4!", fontcolor="#202124"];
Br [label="Br", pos="3.8,-2.1!", color="#EA4335", fontcolor="#FFFFFF"];
C_Me [label="C", pos="-2.6,-4.2!", fontcolor="#202124"];
H_Me1 [label="H", pos="-3.2,-3.6!", fontcolor="#5F6368"];
H_Me2 [label="H", pos="-3.2,-4.8!", fontcolor="#5F6368"];
H_Me3 [label="H", pos="-2.0,-4.8!", fontcolor="#5F6368"];
```

```
// Edges for the quinoline ring system
edge [color="#202124"];
N1 -- C2 [style=solid];
C2 -- C3 [style=double];
C3 -- C4 [style=solid];
C4 -- C4a [style=double];
C4a -- C8a [style=solid];
C8a -- N1 [style=double];
C4a -- C5 [style=solid];
C5 -- C6 [style=double];
C6 -- C7 [style=solid];
C7 -- C8 [style=double];
C8 -- C8a [style=solid];

// Substituents
C4 -- Br [style=solid];
C7 -- C_Me [style=solid];
C_Me -- H_Me1 [style=solid];
C_Me -- H_Me2 [style=solid];
C_Me -- H_Me3 [style=solid];
}
```


Caption: Chemical structure of **4-Bromo-7-methylquinoline**.

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for **4-Bromo-7-methylquinoline** is not readily available in the provided search results, a plausible synthetic route can be extrapolated from established methodologies for similar quinoline derivatives, such as the Gould-Jacobs reaction.[\[4\]](#)[\[5\]](#)

Proposed Synthetic Pathway

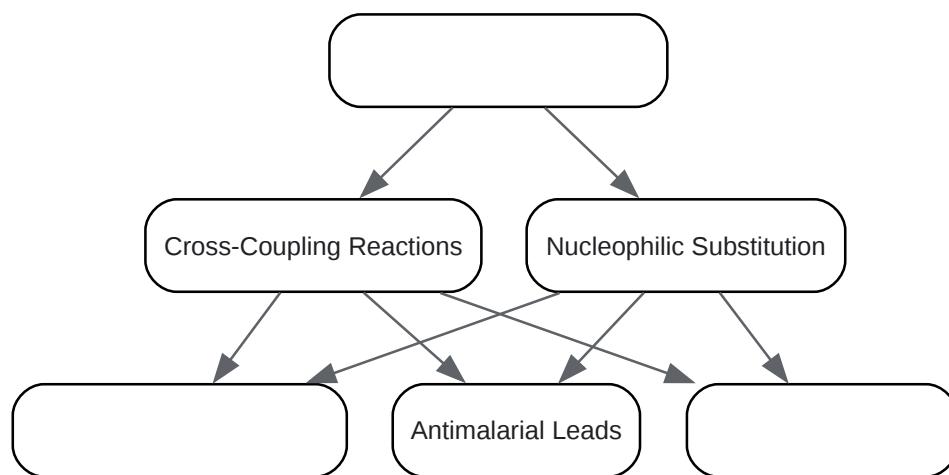
A logical approach would involve the construction of the 7-methylquinoline core followed by a regioselective bromination at the 4-position.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-7-methylquinoline**.

Experimental Protocol (Hypothetical)

- Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction):
 - React 3-methylaniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.
 - Thermal cyclization of the intermediate in a high-boiling solvent (e.g., diphenyl ether) yields 7-methylquinolin-4-ol.
- Bromination to **4-Bromo-7-methylquinoline**:
 - The conversion of the 4-hydroxy group to a bromo group can be achieved using a brominating agent such as phosphorus oxybromide (POBr_3).
 - The reaction is typically performed by heating the 7-methylquinolin-4-ol with an excess of the brominating agent.
 - The crude product is then isolated by carefully quenching the reaction mixture with ice and neutralizing the solution.
 - Purification can be achieved by recrystallization or column chromatography.


Reactivity and Applications in Drug Discovery

The reactivity of **4-Bromo-7-methylquinoline** is primarily dictated by the bromine substituent at the 4-position of the quinoline ring. This position is susceptible to various chemical transformations, making it a valuable intermediate in organic synthesis.

- Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups.
- Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the quinoline ring can activate the bromo group for nucleophilic aromatic substitution, allowing for the introduction of amines, alkoxides, and other nucleophiles.^[6]

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.^[7] While specific biological data for **4-Bromo-7-methylquinoline** is limited, its structural motifs suggest potential applications in:

- Anticancer Agents: Halogenated quinolines have shown promise as scaffolds for the development of novel anticancer drugs.^{[7][8]} The bromo substituent provides a reactive handle for the synthesis of libraries of compounds for screening.
- Antimalarial Drugs: The quinoline core is central to several antimalarial drugs, such as chloroquine.
- Antibacterial and Antifungal Agents: The antimicrobial properties of halogenated quinolines are well-documented.

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations and therapeutic applications.

Safety and Handling

Substituted quinolines, including halogenated derivatives, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[9\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[8\]](#)

Characterization

The identity and purity of **4-Bromo-7-methylquinoline** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [4-Bromo-7-methylquinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1517398#4-bromo-7-methylquinoline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1517398#4-bromo-7-methylquinoline-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com